molecular formula C13H16N2O B13029175 6-(Piperidin-4-yl)indolin-2-one

6-(Piperidin-4-yl)indolin-2-one

Cat. No.: B13029175
M. Wt: 216.28 g/mol
InChI Key: OKNXVFPVIXCNIF-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is a versatile structure that can be modified to produce a wide range of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)indolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through various cyclization reactions, including hydrogenation and cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of palladium and rhodium catalysts in hydrogenation reactions is common in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-yl)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological context and the target organism .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-piperidin-4-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H16N2O/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16)

InChI Key

OKNXVFPVIXCNIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

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